1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
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Overview
Description
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a bromophenyl group, a diethylaminoethyl group, and a thiourea moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea typically involves the reaction of m-bromophenyl isothiocyanate with 2-(diethylamino)ethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1-(p-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Chlorophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea
- 1-(m-Bromophenyl)-3-(2-(dimethylamino)ethyl)-2-thiourea
Uniqueness: 1-(m-Bromophenyl)-3-(2-(diethylamino)ethyl)-2-thiourea stands out due to the presence of the m-bromophenyl group, which can influence its reactivity and binding properties. The diethylaminoethyl group also contributes to its solubility and potential biological activity, making it a compound of significant interest in various research fields.
Properties
CAS No. |
73953-64-7 |
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Molecular Formula |
C13H20BrN3S |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1-(3-bromophenyl)-3-[2-(diethylamino)ethyl]thiourea |
InChI |
InChI=1S/C13H20BrN3S/c1-3-17(4-2)9-8-15-13(18)16-12-7-5-6-11(14)10-12/h5-7,10H,3-4,8-9H2,1-2H3,(H2,15,16,18) |
InChI Key |
BGWCRFMMMJSQCX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
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